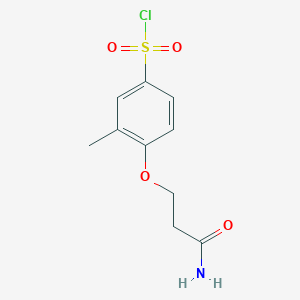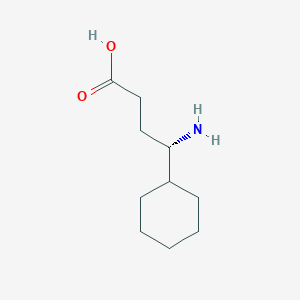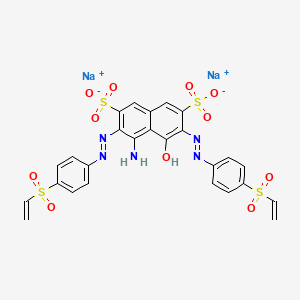
Disodium 4-amino-3,6-bis((2-(4-(ethenesulfonyl)phenyl)diazen-1-yl))-5-hydroxynaphthalene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,6-bis[[4-(ethenylsulfonyl)phenyl]azo]-5-hydroxy-2,7-naphthalenedisulfonic acid disodium is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
The synthesis of 4-Amino-3,6-bis[[4-(ethenylsulfonyl)phenyl]azo]-5-hydroxy-2,7-naphthalenedisulfonic acid disodium involves multiple steps. The primary synthetic route includes the diazotization of 4-aminophenylsulfonyl compounds followed by coupling with naphthalene derivatives. The reaction conditions typically require acidic or basic environments to facilitate the formation of the azo bonds . Industrial production methods often involve large-scale batch processes to ensure consistency and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonated derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, especially at the sulfonyl groups. Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-3,6-bis[[4-(ethenylsulfonyl)phenyl]azo]-5-hydroxy-2,7-naphthalenedisulfonic acid disodium is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound in studying azo dye chemistry and reactions.
Biology: The compound is used in staining techniques for microscopy.
Industry: It is extensively used in textile dyeing and printing.
Mécanisme D'action
The compound exerts its effects primarily through its azo bonds, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with cellular components in biological systems, leading to staining or other effects. The exact mechanism can vary depending on the application and conditions.
Comparaison Avec Des Composés Similaires
Similar compounds include other azo dyes like Reactive Black 5 and Acid Orange 7. Compared to these, 4-Amino-3,6-bis[[4-(ethenylsulfonyl)phenyl]azo]-5-hydroxy-2,7-naphthalenedisulfonic acid disodium is unique due to its specific sulfonyl and azo group arrangements, which confer distinct properties such as higher stability and specific color characteristics .
Propriétés
Numéro CAS |
100556-82-9 |
|---|---|
Formule moléculaire |
C26H19N5Na2O11S4 |
Poids moléculaire |
751.7 g/mol |
Nom IUPAC |
disodium;4-amino-3,6-bis[(4-ethenylsulfonylphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H21N5O11S4.2Na/c1-3-43(33,34)18-9-5-16(6-10-18)28-30-24-20(45(37,38)39)13-15-14-21(46(40,41)42)25(26(32)22(15)23(24)27)31-29-17-7-11-19(12-8-17)44(35,36)4-2;;/h3-14,32H,1-2,27H2,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clé InChI |
LVDIFTBPAJIROS-UHFFFAOYSA-L |
SMILES canonique |
C=CS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)C=C)N)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
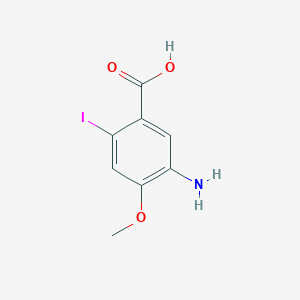
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)

![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)
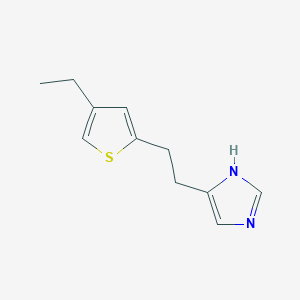
![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)


![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)


